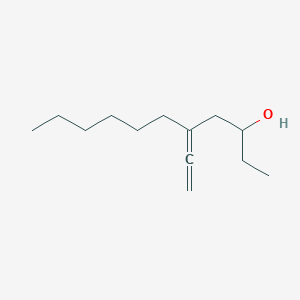

5-Ethenylideneundecan-3-OL

Description

5-Ethenylideneundecan-3-OL is a branched unsaturated alcohol with a molecular formula of C₁₃H₂₄O. It features an ethenylidene group (-CH₂-CH₂-) at the 5-position and a hydroxyl group (-OH) at the 3-position of an undecane backbone. This compound is structurally unique due to its combination of a long hydrocarbon chain and reactive functional groups, which influence its physical properties (e.g., solubility in polar solvents) and chemical reactivity (e.g., susceptibility to oxidation or esterification).

Properties

CAS No. |

821782-49-4 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

InChI |

InChI=1S/C13H24O/c1-4-7-8-9-10-12(5-2)11-13(14)6-3/h13-14H,2,4,6-11H2,1,3H3 |

InChI Key |

CWDRKOJFEZYQHX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=C=C)CC(CC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenylideneundecan-3-OL typically involves the reaction of undecanal with ethylidene magnesium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C10H21CHO+CH2=CHMgBr→C11H20O

Industrial Production Methods

In an industrial setting, the production of 5-Ethenylideneundecan-3-OL may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity 5-Ethenylideneundecan-3-OL.

Chemical Reactions Analysis

Types of Reactions

5-Ethenylideneundecan-3-OL undergoes various chemical reactions, including:

Oxidation: The compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a speculative analysis derived from indirect references:

Table 1: Structural and Functional Group Comparison

Key Observations :

Functional Group Influence :

- Aldehydes (e.g., undec-10-enal) exhibit higher reactivity in nucleophilic additions compared to alcohols like 5-Ethenylideneundecan-3-OL, which may undergo esterification or dehydration.

- The ethenylidene group in 5-Ethenylideneundecan-3-OL could impart rigidity to the molecule, similar to conjugated alkenes in 2-dodecenal .

Chain Length and Solubility :

- Longer chains (C13–C14) generally reduce water solubility. 5-Ethenylideneundecan-3-OL may share this trend, limiting its use in aqueous systems compared to shorter aldehydes (C11).

Synthetic Pathways: Thiazolidinone synthesis in involves aldehydes and thioxothiazolidinones under acidic conditions.

Research Findings and Limitations

- Gaps in Evidence: No direct studies on 5-Ethenylideneundecan-3-OL are cited. Comparisons rely on extrapolation from structurally related aldehydes and alcohols.

- Potential Applications: Based on analogs like amylcinnamaldehyde (used in perfumes), 5-Ethenylideneundecan-3-OL could theoretically serve in fragrance or polymer industries, but experimental validation is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.